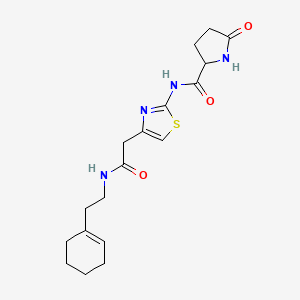

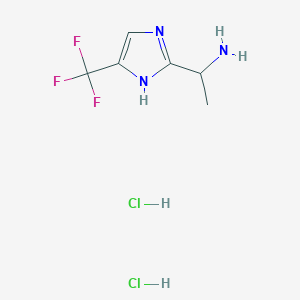

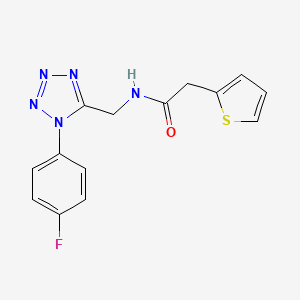

![molecular formula C19H18N4O2S2 B2671121 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 941945-21-7](/img/structure/B2671121.png)

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiophene ring, a thiazole ring, and a triazole ring. Thiophenes are sulfur-containing, five-membered aromatic rings. Thiazoles are nitrogen and sulfur-containing five-membered aromatic rings. Triazoles are nitrogen-containing five-membered rings .

Synthesis Analysis

Triazoles can be synthesized through several methods. One common method is the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring .Scientific Research Applications

Synthesis and Biological Evaluation

This compound belongs to a class of chemicals that can be synthesized through various methods, leading to the creation of heterocyclic compounds. These compounds are often evaluated for their biological activities, such as antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Antimicrobial and Antifungal Activities : Several studies have synthesized novel derivatives incorporating the thiazole moiety for assessing their antimicrobial and antifungal activities. Compounds with thiazole derivatives have shown significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Saravanan et al., 2010), (Turan-Zitouni et al., 2005).

Antitumor Activities : Research into the synthesis of heterocyclic compounds derived from thiazole-based precursors has demonstrated promising antitumor properties. These studies involve the creation of compounds that exhibit high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, showcasing their potential in cancer therapy (Shams et al., 2010).

Anti-inflammatory Properties : The development of new non-steroidal anti-inflammatory drugs (NSAIDs) using thiazolidinone and thiazolo[3,2-b][1,2,4]triazol derivatives has been explored, with some compounds demonstrating equivalent anti-inflammatory activity to classic NSAIDs like Diclofenac. This research opens pathways for the development of novel anti-inflammatory agents with potentially lower toxicity (Golota et al., 2015).

Optoelectronic Applications : Beyond biological activities, thiazole-based compounds also find applications in the field of materials science, particularly in optoelectronics. Studies have shown that thiazole-containing polythiophenes exhibit promising optical and electronic properties, making them suitable for use in electronic devices (Camurlu & Guven, 2015).

Mechanism of Action

properties

IUPAC Name |

2-(4-methylphenoxy)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-13-4-6-15(7-5-13)25-11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMBGOBSCWCISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

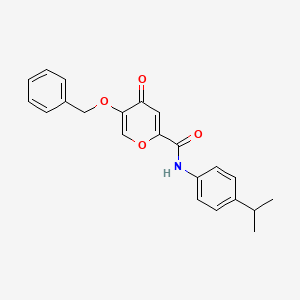

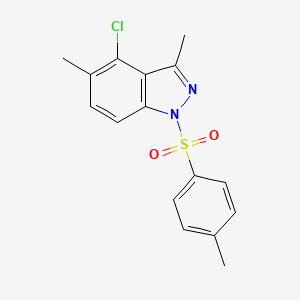

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)

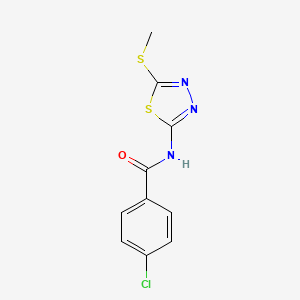

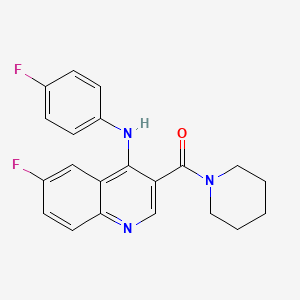

![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)

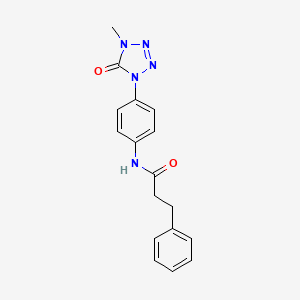

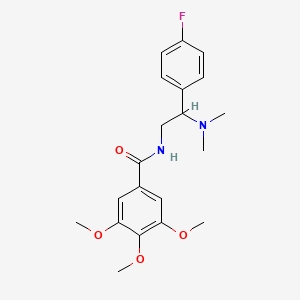

![4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2671057.png)